molecular formula C14H12ClN3O3S B1531868 1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173101-02-3

1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1531868
M. Wt: 337.8 g/mol
InChI Key: SOPLHTZEECBIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you’re asking about seems to be a complex organic molecule. It appears to contain a thiadiazole ring, which is a type of heterocyclic compound . The molecule also contains a pyrrolidine ring, which is a type of secondary amine . The presence of a carboxylic acid group is also indicated by the name of the compound .

Scientific Research Applications

Antioxidant Activity

Derivatives of 1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antioxidant properties. These compounds exhibited significant antioxidant activity, with some showing higher potency than well-known antioxidants such as ascorbic acid. The structural diversity among these derivatives suggests a promising avenue for developing potent antioxidant agents (Tumosienė et al., 2019).

Antimicrobial and Antiviral Activity

Research has demonstrated the potential of 1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid derivatives in antimicrobial and antiviral applications. Notably, certain derivatives have shown effective anti-tobacco mosaic virus activity, indicating their potential in combating viral infections. The modifications of the core structure to include sulfonamide groups have been pivotal in enhancing these activities (Chen et al., 2010).

Synthesis and Reactivity Studies

The reactivity and synthetic methodologies for creating derivatives of 1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid have been extensively studied. These investigations provide insights into the chemical behavior of thiadiazole compounds and offer new synthetic routes for developing novel compounds with potential scientific and therapeutic applications (Androsov & Neckers, 2007).

Material Science Applications

In the field of material science, derivatives related to 1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid have been explored for their fluorescence properties. Specifically, carbon dots incorporating these derivatives exhibit high fluorescence quantum yields, attributing their luminescence to the presence of organic fluorophores. This discovery opens up new possibilities for using these compounds in bioimaging, sensing, and light-emitting devices (Shi et al., 2016).

Safety And Hazards

While the safety and hazards of this specific compound are not available, it’s important to note that handling of similar compounds should be done with care. For example, 4-Chlorobenzoyl chloride is considered hazardous and can cause severe skin burns and eye damage . Similarly, 4-Chlorobenzoic acid can cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

1-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c15-10-3-1-8(2-4-10)5-11-16-17-14(22-11)18-7-9(13(20)21)6-12(18)19/h1-4,9H,5-7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPLHTZEECBIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=NN=C(S2)CC3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid

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